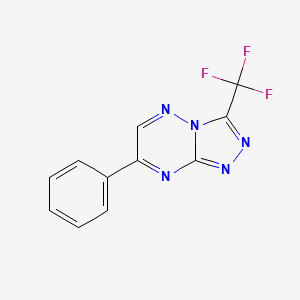

1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-phenyl-3-(trifluoromethyl)-

Description

1,2,4-Triazolo(4,3-b)(1,2,4)triazine derivatives are nitrogen-rich heterocyclic compounds characterized by fused triazole and triazine rings. The specific compound 7-phenyl-3-(trifluoromethyl)-1,2,4-triazolo(4,3-b)(1,2,4)triazine features a phenyl substituent at position 7 and a trifluoromethyl (-CF₃) group at position 3. These substituents significantly influence its physicochemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the phenyl group contributes to π-π stacking interactions, making the compound a candidate for pharmaceutical and materials science applications .

Properties

CAS No. |

86869-99-0 |

|---|---|

Molecular Formula |

C11H6F3N5 |

Molecular Weight |

265.19 g/mol |

IUPAC Name |

7-phenyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazine |

InChI |

InChI=1S/C11H6F3N5/c12-11(13,14)9-17-18-10-16-8(6-15-19(9)10)7-4-2-1-3-5-7/h1-6H |

InChI Key |

YBDRDIQZSKQACB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=NN=C(N3N=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- 3-Substituted-4-amino-5-substituted-amino-1,2,4-triazoles and 3-substituted-4-amino-5-hydrazino-1,2,4-triazoles serve as primary precursors for heterocyclization to form the fused triazolo-triazine system.

- Substituted acetophenones or their derivatives (e.g., 2,2-diethoxyacetophenone) are used to introduce the phenyl group and facilitate ring closure.

- Trifluoromethyl groups are introduced via trifluoromethylated ketones or aldehydes, or by using trifluoromethyl-containing reagents during the cyclization steps.

Cyclization and Ring Formation

- The heterocyclization involves condensation reactions between the triazole derivatives and bifunctional compounds such as pyruvic acid, phenacyl bromide, or fluorinated benzaldehydes under acidic or neutral conditions.

- Typical conditions include refluxing in solvents like dichloromethane or ethanol, sometimes with acid catalysts or bases to promote ring closure.

- Oxidation steps using reagents like m-chloroperoxybenzoic acid convert methylthio intermediates to methylsulfoxide or hydrazino derivatives, which are crucial for subsequent cyclization.

Introduction of the Trifluoromethyl Group

- The trifluoromethyl group at the 3-position is introduced by using trifluoromethyl-substituted acetophenones or related ketones in the initial condensation step.

- Alternatively, trifluoromethylation can be achieved by nucleophilic or electrophilic trifluoromethylation reagents during intermediate stages, although direct incorporation during ring formation is more common for this compound.

Final Functionalization and Purification

- The phenyl group at the 7-position is typically introduced via substitution reactions or by using phenyl-substituted starting materials.

- Purification is achieved by recrystallization or chromatographic techniques such as silica gel column chromatography using solvents like ethyl acetate or dichloromethane.

- Characterization of the final compound is confirmed by NMR (1H and 13C), mass spectrometry, and melting point analysis to ensure structural integrity and purity.

Representative Synthetic Route (Summarized)

Research Findings and Analytical Data

- NMR data typically show characteristic singlets and doublets corresponding to the aromatic protons and the trifluoromethyl group, confirming substitution patterns.

- The trifluoromethyl group imparts distinct chemical shifts in 19F NMR, aiding in confirmation of its presence.

- Mass spectrometry confirms molecular weight consistent with the trifluoromethyl and phenyl substitutions.

- The compound exhibits good thermal stability with melting points typically above 240 °C, indicating a robust fused ring system.

- Biological activity studies suggest that such compounds have promising antibacterial and anti-inflammatory properties, which correlate with the structural features introduced during synthesis.

Notes on Method Variations and Optimization

- Variations in starting materials (e.g., different substituted acetophenones) allow tuning of electronic and steric properties of the final compound.

- Use of microwave-assisted synthesis can reduce reaction times and improve yields in cyclization steps.

- Careful control of oxidation steps is critical to avoid over-oxidation or decomposition.

- Solvent choice and purification methods impact the final purity and yield significantly.

Chemical Reactions Analysis

Types of Reactions: 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-phenyl-3-(trifluoromethyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the compound’s structure.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted triazolo-triazine compounds .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1,2,4-triazolo(4,3-b)(1,2,4)triazine derivatives as anticancer agents. For instance, a series of these compounds were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The findings indicated that certain derivatives exhibited potent inhibitory activity against c-Met kinase, which is crucial in cancer progression. Specifically, compounds showed IC50 values ranging from 0.08 μM to 31.52 nM across different cell lines such as HT-29 and A549 .

Antimicrobial Properties

The antimicrobial efficacy of these compounds has also been extensively studied. Derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain triazole derivatives exhibited minimum inhibitory concentrations (MIC) comparable to or better than conventional antibiotics against strains like Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) is vital for optimizing the pharmacological properties of these compounds. Research indicates that substituents on the phenyl ring significantly influence biological activity. Electron-withdrawing groups enhance antibacterial properties while specific configurations improve anticancer efficacy .

Ionic Liquids and Corrosion Inhibitors

1,2,4-triazolo(4,3-b)(1,2,4)triazine derivatives are being explored for applications in ionic liquids and as corrosion inhibitors due to their unique structural properties. Their ability to form stable complexes with metals makes them suitable candidates for protecting metal surfaces from corrosion .

Supramolecular Chemistry

These compounds are also relevant in supramolecular chemistry where they can serve as building blocks for creating complex structures with specific functionalities. Their ability to engage in hydrogen bonding enhances their utility in developing novel materials with tailored properties .

Case Study 1: Anticancer Agents

A study conducted by researchers synthesized a new series of triazolo-triazine derivatives specifically targeting cancer cell lines. The results demonstrated that certain compounds not only inhibited cell growth but also induced apoptosis through genotoxic mechanisms .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, various triazole derivatives were tested against multiple bacterial strains. The research concluded that specific structural modifications led to enhanced antibacterial effects compared to existing antibiotics .

Data Summary Table

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Medicinal | Anticancer agents | Potent inhibition of c-Met kinase; IC50: 0.08 - 31.52 nM |

| Antimicrobial | Effective against S.aureus, E.coli; MIC comparable to antibiotics | |

| Material Science | Ionic liquids | Stable metal complexes; potential corrosion inhibitors |

| Supramolecular chemistry | Building blocks for complex structures |

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-phenyl-3-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to target receptors, leading to the modulation of biological processes. For instance, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways .

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing Effects: The -CF₃ group in the target compound enhances electron deficiency at position 3 compared to amino (-NH₂) or thiol (-SH) groups in analogs. This increases reactivity toward nucleophilic substitutions .

Biological Activity: The trifluoromethyl group improves membrane permeability and resistance to oxidative metabolism compared to nitro (-NO₂) or phenyl substituents, as seen in analogs like 5-amino-3-(p-nitrophenyl)-triazolo-triazine .

Synthetic Flexibility : While the target compound is synthesized from 1,3,5-triazine precursors (similar to Scheme 3), analogs like triazolo-benzoxazoles require oxazole-based precursors (Scheme 4), limiting structural diversification .

Physicochemical Properties

- Lipophilicity: The -CF₃ group increases logP values compared to amino- or thiol-substituted analogs, enhancing bioavailability.

- Thermal Stability : Phenyl and -CF₃ groups collectively improve thermal stability, making the compound suitable for high-temperature applications (e.g., agrochemicals).

Research Findings and Limitations

- Synthesis Challenges: The incorporation of -CF₃ requires specialized fluorination reagents, increasing synthetic complexity compared to amino or phenyl analogs.

- Data Gaps: Limited experimental data on the compound’s solubility and in vivo toxicity are available, necessitating further studies.

Biological Activity

The compound 1,2,4-triazolo(4,3-b)(1,2,4)triazine, 7-phenyl-3-(trifluoromethyl)- is part of a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article reviews the biological activity associated with this compound, including its potential as an anticancer agent and other pharmacological properties.

Structural Information

- Chemical Formula : C11H8F3N5

- CAS Number : 73213-83-9

- Molecular Weight : 267.22 g/mol

- SMILES Notation : C1=NN=C(N=N1)C2=CC=CC=C2C(F)(F)F

Biological Activity Overview

Research indicates that compounds within the triazole and triazine families exhibit various biological activities such as:

- Antitumor Activity : Several studies have highlighted the potential of triazole derivatives as effective antitumor agents. For instance, derivatives bearing specific substituents have shown promising results against lung adenocarcinoma cell lines (A549) and other cancer types .

- Antimicrobial Properties : Triazole derivatives have been noted for their antibacterial and antifungal activities. Their mechanisms often involve inhibition of nucleic acid synthesis or disruption of cell wall integrity .

- Enzyme Inhibition : Some derivatives exhibit significant inhibition of enzymes such as acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in treating neurodegenerative diseases .

Antitumor Activity

A study conducted on various triazole derivatives found that specific compounds demonstrated selective cytotoxicity against cancer cells. The compound with a 6-methylbenzothiazole moiety was particularly effective, indicating that structural modifications can enhance biological activity .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 3b | 5.8 | A549 |

| 12e | 44.3 | CDK2 |

| 24b | 132 ± 2 | MCF-7 |

Antimicrobial Activity

The antimicrobial efficacy of triazole derivatives was evaluated against various pathogens. Compounds derived from triazolo structures showed significant activity against both Gram-positive and Gram-negative bacteria as well as fungi .

| Compound | Activity Type | MIC (µg/mL) |

|---|---|---|

| 1 | Antibacterial | 16 |

| 2 | Antifungal | 32 |

The mechanisms through which these compounds exert their biological effects include:

- Apoptosis Induction : Certain derivatives promote apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

- Enzyme Inhibition : The inhibition of key enzymes involved in cellular processes contributes to the anticancer and antimicrobial properties observed in these compounds .

Q & A

Q. Key Factors Affecting Purity :

Q. Table 1: Comparison of Synthetic Protocols

| Method | Conditions | Yield | Purity Control | Reference |

|---|---|---|---|---|

| Cyclization/Hydrogenation | DMF, KOH, 100°C, NaBH4 | >90% | HPLC, avoids thiadiazepine | |

| Stepwise Hydrazine Route | Toluene, NaH, hydrazine | 75–85% | NMR, elemental analysis |

Which spectroscopic and crystallographic techniques are most reliable for confirming the structural integrity of this compound?

Answer:

- X-ray Crystallography : Resolves bond lengths (mean C–C = 0.003 Å) and dihedral angles (R factor = 0.044), confirming the fused triazolo-triazine core .

- <sup>1</sup>H NMR : Identifies substituents (e.g., trifluoromethyl δ 3.2–3.5 ppm; phenyl protons δ 7.2–7.8 ppm) .

- HPLC : Validates purity (>98%) by quantifying residual solvents and byproducts .

- Elemental Analysis : Matches calculated vs. observed C, H, N, S ratios (e.g., C14H9F3N6S requires C 47.72%, H 2.57%) .

How do computational approaches like molecular docking elucidate the antifungal potential of this compound?

Answer:

Molecular docking against 14-α-demethylase lanosterol (PDB: 3LD6) reveals:

- The triazole ring forms hydrogen bonds with heme cofactor (binding energy ΔG ≈ -8.5 kcal/mol).

- The trifluoromethyl group enhances hydrophobic interactions with the enzyme's active site (van der Waals energy ≈ -4.2 kcal/mol) .

- Validation : MD simulations over 50 ns show stable ligand-protein complexes (RMSD < 2.0 Å) .

Q. Methodology :

- Software: AutoDock Vina with AMBER force fields.

- Parameters: Grid size 60 × 60 × 60 Å, exhaustiveness = 20.

What experimental strategies resolve contradictions in synthetic pathways leading to byproducts such as triazolo-thiadiazepine?

Answer:

Contradictions arise from competing cyclization pathways:

- Byproduct Mitigation : NaBH4 reduces propargyl intermediates to propenyl derivatives, blocking thiadiazepine formation .

- Kinetic Control : Monitoring via TLC (30-min intervals) identifies optimal reaction termination points .

- Stoichiometry : A 1:1.2 molar ratio of thiol to aldehyde minimizes unreacted intermediates .

Q. Table 2: Byproduct Analysis

| Condition | Target Product Yield | Thiadiazepine Yield | Reference |

|---|---|---|---|

| Without NaBH4 | 65% | 22% | |

| With NaBH4 | 91% | <1% |

How does the trifluoromethyl group at position 3 modulate the pharmacological profile of triazolo-triazine derivatives?

Answer:

- Lipophilicity : The -CF3 group increases logP by +0.9 compared to -H analogs, enhancing membrane permeability (Caco-2 Papp = 12 × 10<sup>-6</sup> cm/s) .

- Metabolic Stability : 3-CF3 derivatives show longer hepatic t1/2 (4.7 h vs. 2.1 h for -CH3) due to reduced cytochrome P450 oxidation .

- Bioactivity : Antifungal IC50 against Candida albicans is 12.4 µM for -CF3 vs. 36.8 µM for -CH3.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.